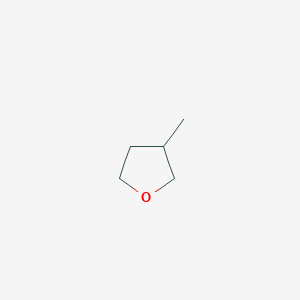
3-Methyltetrahydrofuran
Übersicht
Beschreibung
3-Methyltetrahydrofuran (3-MTHF) is a cyclic ether that is a potential greener solvent alternative for organic synthesis . It shows resistance to reduction by lithium, making it a promising candidate as electrolytes in lithium batteries . It is also proposed to be a promising fuel component among the cyclic oxygenated species .
Synthesis Analysis
3-MTHF can be synthesized by contacting 3-formyltetrahydrofuran with hydrogen in the presence of a catalyst system comprising a Group VIII noble metal or rhenium and a strong acid under hydrogenolysis conditions . This process produces 3-MTHF, which is useful as an industrial solvent and as a monomer in the manufacture of polymers such as elastomers .
Molecular Structure Analysis
The molecular formula of 3-MTHF is C5H10O . It is a five-membered ring with four carbon atoms and one oxygen atom. One of the carbon atoms is connected to a methyl group, hence the name this compound .
Chemical Reactions Analysis
In the context of combustion kinetics, intramolecular hydrogen shift reactions for the ROO to QOOH reaction class are studied for eight ROO isomers of 3-MTHF . The most favorable reaction channel proceeds via a six-membered transition state . Comparing total rate constants in ROO isomers of 3-MTHF with the corresponding isomers of methylcyclopentane depicts faster kinetics in 3-MTHF than methylcyclopentane .
Physical And Chemical Properties Analysis
3-MTHF has properties such as low miscibility with water, remarkable stability compared to other cyclic-based solvents such as THF . It is biodegradable and has a promising environmental footprint, good preliminary toxicology assessments, and easy recycling .
Wissenschaftliche Forschungsanwendungen
Biokraftstoffproduktion
3-MeTHF zeigt sich vielversprechend als Biokraftstoff, insbesondere als Dieselkraftstoffalternative. Es kann aus nicht-essbaren Biomasse durch Hydrierung von Furfural gewonnen werden, das aus Methan gewonnen wird. Elektrochemische Hydrierung (ECH) ist ein Verfahren, das Wasserstoff aus Wasser gewinnt und die Herausforderungen im Zusammenhang mit der Handhabung und Lagerung von Wasserstoffgas umgeht . Dieser Prozess könnte zur Produktion sauberer flüssiger Brennstoffe für Verbrennungsmotoren führen.
Grüne Chemie
Im Bereich der grünen Chemie wird 3-MeTHF wegen seiner biologischen Abbaubarkeit und seines minimalen ökologischen Fußabdrucks geschätzt. Es wird aus nachwachsenden Rohstoffen hergestellt und gilt als weniger schädliche und weniger toxische Alternative zu herkömmlichen petrochemischen Lösungsmitteln . Seine Verwendung steht im Einklang mit den Prinzipien der grünen Chemie, die darauf abzielen, Umweltverschmutzung und schädliche Auswirkungen auf die menschliche Gesundheit zu reduzieren.
Organische Synthese
3-MeTHF ist ein bevorzugtes Lösungsmittel in der organischen Synthese, da es eine Vielzahl von Stoffen lösen kann und gleichzeitig eine geringe Toxizität aufweist. Es wird bei der Herstellung von Pharmazeutika, Agrochemikalien und Spezialchemikalien eingesetzt und bietet eine umweltfreundlichere Alternative für organische Syntheseverfahren .
Materialwissenschaft
In der Materialwissenschaft wird 3-MeTHF aufgrund seiner physikalischen und chemischen Eigenschaften eingesetzt. Es dient als Lösungsmittel mit spezifischen Anwendungen in verschiedenen Synthese- und Materialverarbeitungstechniken. Seine Eigenschaften wie Siedepunkt, Flammpunkt und Brechungsindex machen es für spezielle materialwissenschaftliche Anwendungen geeignet .
Pharmazeutische Industrie
3-MeTHF findet Anwendungen in der pharmazeutischen Industrie als Lösungsmittel für die Extraktion von Naturprodukten und in der Synthese komplexer Moleküle. Seine Rolle bei der späten Funktionalisierung von Pharmazeutika ermöglicht die Modulation biologischer Eigenschaften und beschleunigt die Moleküloptimierung .
Umweltwissenschaften
In den Umweltwissenschaften steht die Verwendung von 3-MeTHF als Biokraftstoff im Einklang mit nachhaltigen Energiezielen. Seine Produktion aus Biomasse-Umwandlung trägt zu einer kohlenstoffneutralen Alternative zu fossilen Brennstoffen bei und unterstützt die Entwicklung nachhaltiger Energielösungen .
Safety and Hazards
3-MTHF is classified as a flammable liquid. It can cause skin irritation and serious eye damage. It may also cause drowsiness or dizziness . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .
Wirkmechanismus
Target of Action
3-Methyltetrahydrofuran (3-MTHF) is primarily used as a solvent in various chemical reactions
Mode of Action
As a solvent, 3-MTHF’s mode of action is to dissolve other substances, facilitating chemical reactions by providing a medium for the reactants
Biochemical Pathways
It can be produced through the hydrogenation of furfural using hydrogen sourced from methane . This process is part of the larger biochemical pathway of biomass conversion into useful chemicals.
Result of Action
The primary result of 3-MTHF’s action is the facilitation of chemical reactions by acting as a solvent
Biochemische Analyse
Biochemical Properties
It is known that it is a potential biofuel with advantageous combustion properties . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.
Cellular Effects
It is known that it is used as an intermediate for the production of itaconic acid . Itaconic acid is produced by the fungus Ustilago maydis and is used as a platform chemical for the synthesis of potential biofuels such as 3-Methyltetrahydrofuran .
Molecular Mechanism
It is known that it is involved in the production of itaconic acid, but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet identified .
Temporal Effects in Laboratory Settings
It is known that it is used in the production of itaconic acid, which has been studied extensively .
Dosage Effects in Animal Models
It is known that it is used in the production of itaconic acid, which has been studied extensively .
Metabolic Pathways
It is known that it is involved in the production of itaconic acid, which is produced by the fungus Ustilago maydis .
Transport and Distribution
It is known that it is used in the production of itaconic acid, which has been studied extensively .
Subcellular Localization
It is known that it is used in the production of itaconic acid, which has been studied extensively .
Eigenschaften
IUPAC Name |
3-methyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5-2-3-6-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPCNSSTRWGCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871216 | |
| Record name | Furan, tetrahydro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Furan, tetrahydro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
13423-15-9 | |
| Record name | 3-Methyltetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, tetrahydro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyltetrahydrofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, tetrahydro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, tetrahydro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-3-methylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

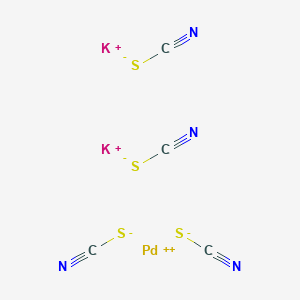

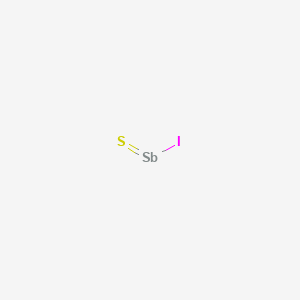

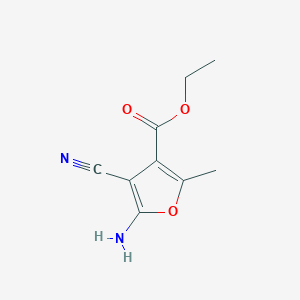
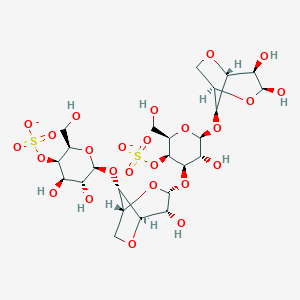





![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)

